molecular formula C10H4N2O6-2 B12697266 Nicotine blue CAS No. 29361-78-2

Nicotine blue

Cat. No.: B12697266
CAS No.: 29361-78-2
M. Wt: 248.15 g/mol
InChI Key: FAPILHTVXITDRL-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotine blue is synthesized through the rapid auto-oxidation of two molecules of 2,3,6-trihydroxypyridine . This reaction occurs under aerobic conditions and is catalyzed by polyketide cyclase .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. Its production is primarily studied in the context of microbial degradation of nicotine, particularly in bacteria such as Rhodococcus sp. Y22 .

Chemical Reactions Analysis

Types of Reactions: Nicotine blue undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form various metabolites.

    Reduction: It can be reduced back to its precursor molecules under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its formation through the autocatalytic condensation of 2,3,6-trihydroxypyridine and its distinctive blue color. It plays a crucial role in the microbial degradation of nicotine, making it a valuable compound for studying nicotine metabolism and bioremediation .

Properties

CAS No.

29361-78-2

Molecular Formula

C10H4N2O6-2

Molecular Weight

248.15 g/mol

IUPAC Name

6-oxo-3-(2,5,6-trioxopyridin-3-yl)-1H-pyridine-2,5-diolate

InChI

InChI=1S/C10H6N2O6/c13-5-1-3(7(15)11-9(5)17)4-2-6(14)10(18)12-8(4)16/h1-2,13H,(H2,11,15,17)(H,12,16,18)/p-2

InChI Key

FAPILHTVXITDRL-UHFFFAOYSA-L

Canonical SMILES

C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)[O-])[O-]

Origin of Product

United States

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